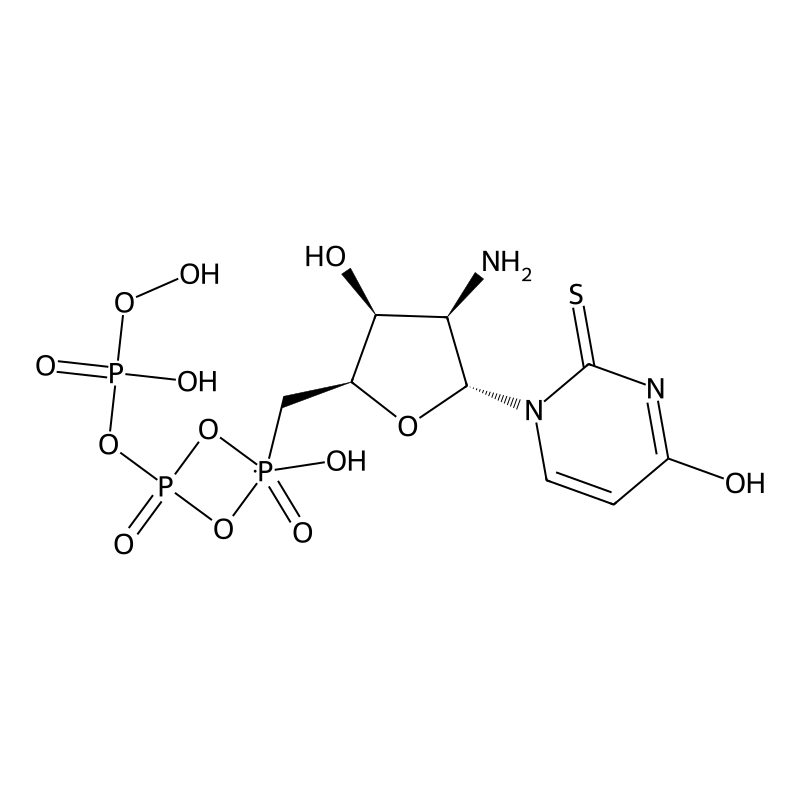MRS2698

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
MRS2698 is a synthetic organic compound recognized primarily as a potent and selective agonist of the P2Y2 receptor, a subtype of purinergic receptors that are G protein-coupled. This compound is structurally derived from uridine triphosphate (UTP), featuring modifications that enhance its affinity and selectivity for the P2Y2 receptor over other P2Y receptor subtypes. The chemical structure of MRS2698 includes a thio group at the 2' position and an amino group at the 2' position of the ribose moiety, which contributes to its unique pharmacological properties .
- Oxidation: The thio group can be oxidized to form sulfoxides or sulfones under specific conditions.
- Substitution: The amino group at the 2' position can engage in nucleophilic substitution reactions.
- Hydrolysis: The triphosphate moiety can undergo hydrolysis, leading to the formation of diphosphate and monophosphate derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The products formed depend on the specific reaction conditions employed.
MRS2698 exhibits significant biological activity through its interaction with the P2Y2 receptor. Upon binding, it activates intracellular signaling pathways mediated by phospholipase C, resulting in increased levels of inositol trisphosphate and diacylglycerol. This cascade ultimately leads to elevated intracellular calcium levels and activation of protein kinase C, which are crucial for various physiological processes including cell signaling, inflammation, and mucociliary clearance .
The synthesis of MRS2698 typically involves several key steps:
- Starting Material: The process begins with uridine, a nucleoside composed of uracil and ribose.
- Modification: The ribose moiety is chemically modified to introduce an amino group at the 2' position and a thio group at the 2 position.
- Phosphorylation: The modified nucleoside is then phosphorylated to yield the triphosphate derivative.
The synthesis is usually conducted in research laboratories under controlled conditions, although large-scale industrial production methods are not widely documented .
MRS2698 has diverse applications across several fields:
- Chemistry: It serves as a tool compound for studying structure-activity relationships among P2Y receptor agonists.
- Biology: Researchers utilize MRS2698 to explore the roles of P2Y2 receptors in biological processes such as cell signaling and inflammation.
- Medicine: There is ongoing investigation into its potential therapeutic applications, particularly in treating conditions like cystic fibrosis where P2Y2 receptor activation may improve mucociliary clearance.
Studies on MRS2698 have focused on its interactions with various P2Y receptor subtypes. Its selectivity for the P2Y2 receptor makes it a valuable pharmacological tool in understanding receptor function and signaling pathways. Interaction studies often involve comparing its effects with those of other known agonists and antagonists within the purinergic signaling framework .
MRS2698 shares structural similarities with several other compounds that act on P2Y receptors. Here are some notable examples:
| Compound Name | Structure | Selectivity | Notable Properties |
|---|---|---|---|
| Uridine Triphosphate | UTP | Non-selective | Endogenous agonist for multiple P2Y receptors |
| PSB16133 | 2-thio-analog | Selective for P2Y4 | Used to block specific receptor activities |
| MRS2500 | Antagonist | Selective for P2Y1 | Potent antagonist used in receptor studies |
| MRS2578 | Antagonist | Selective for P2Y6 | Known to inhibit cell migration |
MRS2698's uniqueness lies in its high selectivity for the P2Y2 receptor compared to these similar compounds, making it particularly useful for targeted research in purinergic signaling pathways .








